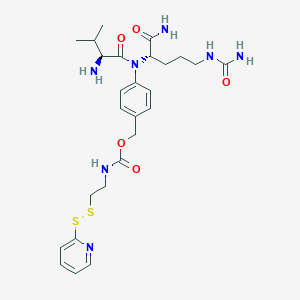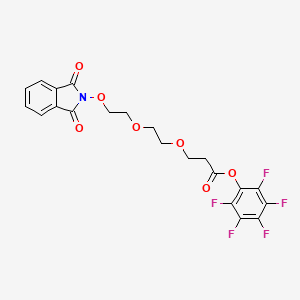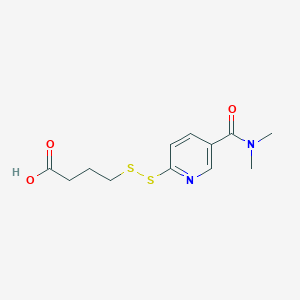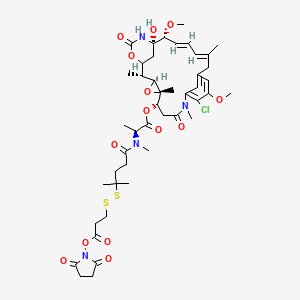
PDP-C1-Ph-Val-Cit
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDP-C1-Ph-Val-Cit is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of drugs to specific cells, particularly in cancer therapy. The compound is designed to be stable in the bloodstream but cleavable within the target cell, ensuring the drug is released precisely where it is needed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PDP-C1-Ph-Val-Cit involves multiple steps, including the formation of peptide bonds and the incorporation of a cleavable linker. The general synthetic route includes:
Formation of the peptide backbone: This involves the coupling of amino acids such as valine and citrulline using standard peptide synthesis techniques.
Incorporation of the cleavable linker: The linker is introduced through a reaction with a suitable functional group on the peptide backbone. This step often involves the use of protecting groups to ensure selective reactions.
Final deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
PDP-C1-Ph-Val-Cit undergoes several types of chemical reactions, including:
Cleavage reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.
Substitution reactions: The linker can be modified through substitution reactions to introduce different functional groups or to attach various drugs.
Common Reagents and Conditions
Cleavage reactions: Enzymes such as cathepsin B are commonly used to cleave the linker within the target cell.
Substitution reactions: Reagents such as carbodiimides and amines are used to introduce new functional groups.
Major Products Formed
The major products formed from the cleavage of this compound are the active drug and the cleaved linker. The specific products depend on the nature of the attached drug and the conditions under which cleavage occurs .
Applications De Recherche Scientifique
PDP-C1-Ph-Val-Cit has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its primary use is in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells. This targeted approach minimizes damage to healthy cells and reduces side effects.
In addition to cancer therapy, this compound is used in research related to:
Drug delivery systems: Exploring new ways to deliver drugs to specific cells or tissues.
Bioconjugation techniques: Developing methods to attach drugs or other molecules to antibodies or other targeting agents.
Enzyme studies: Investigating the role of specific enzymes in the cleavage of linkers and the release of drugs
Mécanisme D'action
The mechanism of action of PDP-C1-Ph-Val-Cit involves its cleavage within the target cell, leading to the release of the attached drug. The linker is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes, such as cathepsin B, which are often overexpressed in cancer cells. Once cleaved, the active drug is released, exerting its cytotoxic effects on the target cell .
Comparaison Avec Des Composés Similaires
PDP-C1-Ph-Val-Cit is unique in its design as a cleavable linker for antibody-drug conjugates. Similar compounds include:
Maleimide-based linkers: These linkers are also used in ADCs but have different cleavage mechanisms.
Hydrazone-based linkers: These linkers are cleavable under acidic conditions and are used in different types of ADCs.
Disulfide-based linkers: These linkers are cleavable in the presence of reducing agents and are used in various bioconjugation applications.
Compared to these linkers, this compound offers specific advantages in terms of stability and targeted cleavage, making it a valuable tool in the development of targeted therapies .
Propriétés
Formule moléculaire |
C26H37N7O5S2 |
|---|---|
Poids moléculaire |
591.8 g/mol |
Nom IUPAC |
[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-amino-3-methylbutanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1 |
Clé InChI |
AAVRIGCTKXERBY-UNMCSNQZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)[C@@H](CCCNC(=O)N)C(=O)N)N |
SMILES canonique |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)




![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)




